Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant applications in medicinal chemistry and material science . This compound, with the molecular formula C₉H₁₁NO₂S, is of interest due to its potential biological activities and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with thiophene-2-carboxylic acid derivatives in the presence of a methylating agent . The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the cyclization and methylation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiophene ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may induce apoptosis in cancer cells by interfering with DNA synthesis or promoting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene core structure and exhibit similar chemical reactivity and biological activities.
Cyclopropylamine derivatives: Compounds containing the cyclopropylamine moiety also show comparable properties in terms of chemical stability and biological effects.
Uniqueness
Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate is unique due to the presence of both the cyclopropyl and thiophene moieties, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Biological Activity
Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential bioactive properties. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by a comprehensive review of existing literature.
Chemical Structure and Properties
This compound features a thiophene ring with an amino group and a cyclopropyl moiety, contributing to its unique reactivity and biological interactions. The molecular formula is C9H11N1O2S1 with a molecular weight of approximately 183.25 g/mol.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, making it a potential candidate for antibiotic development.
Anti-inflammatory Effects
Research has demonstrated that this compound possesses anti-inflammatory properties. In vitro studies reveal its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect may be attributed to its interaction with specific signaling pathways involved in inflammation, particularly the NF-kB pathway.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines, including breast cancer (MCF7) and leukemia (HL-60) cells. The compound appears to activate caspase pathways, leading to programmed cell death, which is crucial for cancer treatment strategies .
The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors within cells. This binding modulates their activity, influencing various cellular processes such as inflammation and cell proliferation. The exact molecular targets are still under investigation, but initial findings suggest interactions with enzymes involved in metabolic pathways related to inflammation and microbial inhibition .
Study 1: Antimicrobial Activity
In a study published in the Journal of Antibiotics, this compound was tested against several pathogenic bacteria. The results showed an inhibition zone diameter ranging from 15 mm to 25 mm at varying concentrations, indicating potent antimicrobial efficacy compared to control antibiotics.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 20 | 100 |
S. aureus | 25 | 200 |
Pseudomonas aeruginosa | 15 | 50 |
Study 2: Anti-inflammatory Activity
A recent publication highlighted the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound significantly reduced edema in paw swelling assays when administered at doses of 10 mg/kg.
Properties
Molecular Formula |
C9H11NO2S |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
methyl 3-amino-5-cyclopropylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)8-6(10)4-7(13-8)5-2-3-5/h4-5H,2-3,10H2,1H3 |
InChI Key |
QANRPEWEKSNBGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2CC2)N |
Origin of Product |
United States |
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